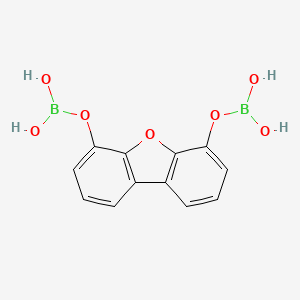
(6-Boronooxydibenzofuran-4-yl)oxyboronic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(6-Boronooxydibenzofuran-4-yl)oxyboronic acid is a boronic acid derivative that has garnered interest in the field of organic chemistry due to its unique structure and reactivity. This compound features a dibenzofuran core with boronic acid groups attached, making it a versatile reagent in various chemical reactions, particularly in Suzuki-Miyaura coupling reactions .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (6-Boronooxydibenzofuran-4-yl)oxyboronic acid typically involves the functionalization of dibenzofuran derivatives. One common method is the borylation of dibenzofuran using boronic acid reagents under palladium-catalyzed conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent like toluene or dimethylformamide (DMF). The reaction conditions often require heating to reflux temperatures to ensure complete conversion .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain high-purity this compound .
Analyse Des Réactions Chimiques
Types of Reactions
(6-Boronooxydibenzofuran-4-yl)oxyboronic acid undergoes various types of chemical reactions, including:
Suzuki-Miyaura Coupling: This is the most prominent reaction, where the compound reacts with aryl or vinyl halides in the presence of a palladium catalyst to form carbon-carbon bonds.
Oxidation: The boronic acid groups can be oxidized to form boronic esters or borates.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide.
Solvents: Toluene, DMF, and ethanol are commonly used.
Oxidizing Agents: Hydrogen peroxide or sodium perborate for oxidation reactions.
Major Products
Biaryl Compounds: Formed through Suzuki-Miyaura coupling.
Boronic Esters: Resulting from oxidation reactions.
Applications De Recherche Scientifique
(6-Boronooxydibenzofuran-4-yl)oxyboronic acid has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of (6-Boronooxydibenzofuran-4-yl)oxyboronic acid primarily involves its role as a boronic acid reagent. In Suzuki-Miyaura coupling, the compound undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired biaryl product. The boronic acid groups facilitate the transfer of organic groups to the palladium center, enabling the formation of carbon-carbon bonds .
Comparaison Avec Des Composés Similaires
Similar Compounds
Phenylboronic Acid: A simpler boronic acid derivative used in similar coupling reactions.
Pinacol Boronic Esters: More stable boronic acid derivatives used in organic synthesis.
(6-Bromobenzo[d][1,3]dioxol-4-yl)boronic acid: Another boronic acid derivative with a different core structure.
Uniqueness
(6-Boronooxydibenzofuran-4-yl)oxyboronic acid is unique due to its dibenzofuran core, which imparts distinct electronic and steric properties. This uniqueness makes it particularly useful in specific synthetic applications where other boronic acids may not be as effective .
Propriétés
Formule moléculaire |
C12H10B2O7 |
|---|---|
Poids moléculaire |
287.8 g/mol |
Nom IUPAC |
(6-boronooxydibenzofuran-4-yl)oxyboronic acid |
InChI |
InChI=1S/C12H10B2O7/c15-13(16)20-9-5-1-3-7-8-4-2-6-10(21-14(17)18)12(8)19-11(7)9/h1-6,15-18H |
Clé InChI |
YQOQRBJRLOWOJM-UHFFFAOYSA-N |
SMILES canonique |
B(O)(O)OC1=CC=CC2=C1OC3=C2C=CC=C3OB(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



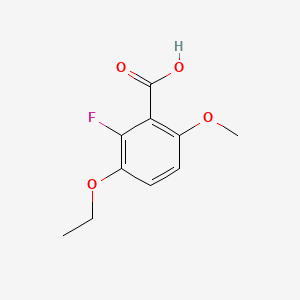
![[(1S)-1-(1-naphthyl)ethyl]ammonium;(S)-(-)-1-(1-Naphthyl)ethyl amine](/img/structure/B14763047.png)
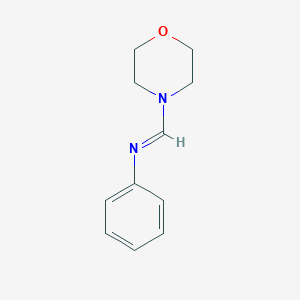
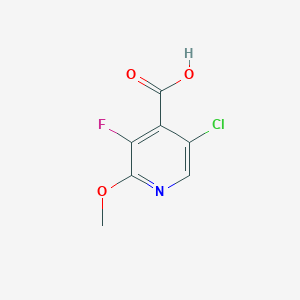
![Naphtho[2,1-b]thiophene](/img/structure/B14763065.png)
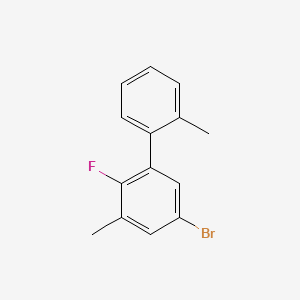
![(3aR,8aR)-4,4,8,8-Tetrakis(3,5-di-tert-butylphenyl)-2,2-bis(4-fluorophenyl)-6-hydroxy-tetrahydro-6-oxide-[1,3]dioxolo[4,5-e][1,3,2]dioxaphosphepine](/img/structure/B14763088.png)

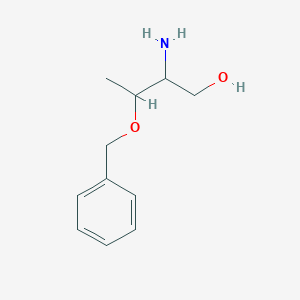
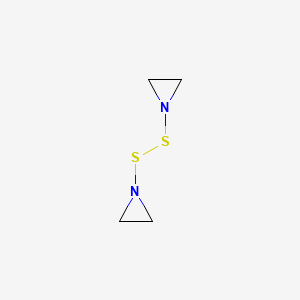
![(5E)-5-[(3,5-ditert-butyl-4-hydroxyphenyl)methylidene]-3-(dimethylamino)-1,3-thiazolidin-4-one](/img/structure/B14763110.png)
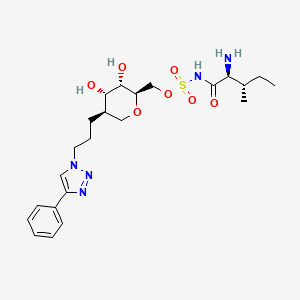
![Benzoic acid, 4-[[[3-(aminoiminomethyl)phenyl]amino]methyl]-3-[[4-(hexahydro-4-methyl-1H-1,4-diazepin-1-yl)benzoyl]amino]-](/img/structure/B14763123.png)
